4-Propoxypyrimidine-2-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

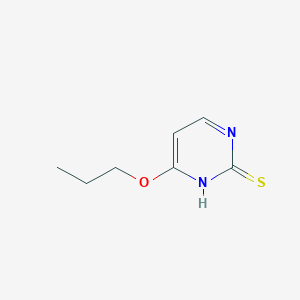

“4-Propoxypyrimidine-2-thiol” is a chemical compound with the molecular formula C7H10N2OS . It is a type of pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Synthesis Analysis

The synthesis of thioxopyrimidines and their condensed analogs with an exocyclic sulfur atom, which includes “4-Propoxypyrimidine-2-thiol”, is based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . These methods are often limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Molecular Structure Analysis

The molecular structure of “4-Propoxypyrimidine-2-thiol” is represented by the InChI string: InChI=1S/C7H10N2OS/c1-2-5-10-6-3-4-8-7(11)9-6/h3-4H,2,5H2,1H3,(H,8,9,11) . The Canonical SMILES representation is: CCCOC1=CC=NC(=S)N1 .Physical And Chemical Properties Analysis

The molecular weight of “4-Propoxypyrimidine-2-thiol” is 170.23 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The Topological Polar Surface Area is 65.7 Ų .Scientific Research Applications

I have conducted several searches to find specific scientific research applications for 4-Propoxypyrimidine-2-thiol, but unfortunately, detailed information on unique applications is not readily available in the search results.

The general therapeutic applications of pyrimidine-based drugs include antimicrobial, antimalarial, antiviral, anticancer, anti-inflammatory, and more . However, these do not specifically mention 4-Propoxypyrimidine-2-thiol .

Mechanism of Action

Target of Action

4-Propoxypyrimidine-2-thiol, a derivative of pyrimidines, primarily targets certain vital inflammatory mediators . These include prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play a crucial role in the body’s inflammatory response, which is a defense mechanism against disease or infection .

Mode of Action

The compound’s interaction with its targets results in an inhibitory response . This means that 4-Propoxypyrimidine-2-thiol reduces the expression and activities of the inflammatory mediators it targets . This action can lead to a decrease in inflammation, thereby potentially alleviating symptoms associated with inflammatory conditions .

Biochemical Pathways

Pyrimidines, including 4-Propoxypyrimidine-2-thiol, are involved in various biochemical pathways. They are essential for maintaining cellular functions such as DNA and RNA biosynthesis . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators . This can affect downstream effects such as the reduction of inflammation.

Result of Action

The primary result of 4-Propoxypyrimidine-2-thiol’s action is the potential reduction of inflammation . By inhibiting the expression and activities of certain inflammatory mediators, the compound can help to alleviate the symptoms of inflammatory conditions .

properties

IUPAC Name |

6-propoxy-1H-pyrimidine-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2OS/c1-2-5-10-6-3-4-8-7(11)9-6/h3-4H,2,5H2,1H3,(H,8,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIGQWYZJALFTJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=NC(=S)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80399525 |

Source

|

| Record name | 4-propoxypyrimidine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

438219-92-2 |

Source

|

| Record name | 4-propoxypyrimidine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3,4-Ethylenedioxy)phenyl]-1-propene](/img/structure/B1308347.png)

![methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B1308348.png)

![3-(2,6-Dimethyl-3-oxo-2,3-dihydro-benzo[1,4]-oxazin-4-yl)-propionic acid](/img/structure/B1308372.png)

amino]-acetic acid](/img/structure/B1308374.png)